4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione is a complex organic compound with significant chemical interest due to its unique structure and potential applications. The compound is classified under heterocyclic compounds and specifically belongs to the category of triazatricyclo compounds. Its molecular formula is and it has a molecular weight of 233.18 g/mol .
The synthesis of 4,6-dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione typically involves multi-step organic reactions that require careful control of reaction conditions. Common methods include:
Technical details on specific reaction conditions (temperature, solvents, catalysts) are often proprietary or not fully disclosed in literature but can involve standard organic synthesis techniques such as nucleophilic substitutions and cycloadditions.
The molecular structure of 4,6-dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione features:
The InChI key for this compound is provided as follows: InChI=1S/C10H7N3O4/c1-5-3-6(2)9(12)11-10(13)8(5)16-7(14)15/h3H,1-2H3
.
The compound may participate in various chemical reactions typical for triazine derivatives:
Technical details regarding specific reaction pathways or yields are often found in specialized chemical literature or patents.
The mechanism of action for 4,6-dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0,3,8]tetradeca-1(10),2,8-triene-5,7,14-trione is not extensively documented in public literature but can be inferred based on its structural features:
Relevant data regarding its properties can be found in databases such as PubChem or commercial suppliers' product sheets .
The compound has potential applications in various fields:
Research into its biological activity and efficacy in these areas is ongoing and may yield significant findings in the future .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2